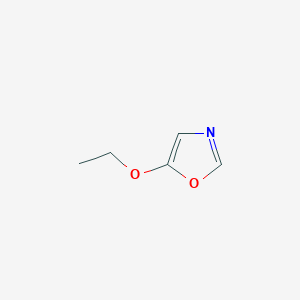

5-Ethoxyoxazole

Übersicht

Beschreibung

5-Ethoxyoxazole is a heterocyclic compound with a five-membered ring structure. The ring contains an oxygen atom, a nitrogen atom, and three carbon atoms . It’s a part of a larger class of compounds known as oxazoles, which are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives, including 5-Ethoxyoxazole, involves various approaches. These include radiation, metal-mediated, one-pot, and other methods . The synthesis often involves the cyclization of N-acylated α-amino acids in the presence of dehydrating reagents .Molecular Structure Analysis

The molecular formula of 5-Ethoxyoxazole is C5H7NO2 . It has a molecular weight of 113.11 g/mol . The InChIKey, a unique identifier for chemical substances, for 5-Ethoxyoxazole is BNMZAQRFVVJHOT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

- Biological Activity : Oxazoles, including 5-ethoxyoxazole, serve as essential scaffolds in medicinal chemistry. They exhibit diverse biological activities, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

- Magnetic Nanocatalysts : Magnetic nanoparticles have revolutionized organic synthesis. Researchers use them as efficient and eco-friendly catalysts for preparing oxazole derivatives. The magnetic nanocatalysts allow easy separation from reaction mixtures using an external magnet .

- Copper Ferrite Nanoparticles : Copper ferrite nanoparticles (MNC-5) have been employed as magnetically recoverable catalysts for synthesizing benzoxazole derivatives. The choice of solvent significantly influences the conditions for benzoxazole preparation .

- Fluorescence Properties : Azaphthalimide linkers generated from 5-ethoxyoxazoles exhibit fluorescence. Researchers utilize these properties for bioconjugation purposes and as fluorescent probes in biological studies .

- Among investigated compounds, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole demonstrate excellent antibacterial activity, while 2-ethoxy-5-chlorobenzo[d]oxazole and 2-methoxybenzo[d]oxazole exhibit potent antifungal activity .

- Total Synthesis : 5-ethoxyoxazole dienes derived from commercial α-hydroxy- or α-amino esters contribute to the total synthesis of natural compounds. These synthetic routes enable access to complex molecules .

Medicinal Chemistry and Drug Discovery

Catalysis and Organic Synthesis

Fluorescent Probes and Bioconjugation

Antibacterial and Antifungal Activities

Natural Product Synthesis

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Ethoxyoxazole, also known as 5-ethoxy-1,3-oxazole, is a synthetic compound that has been used in various chemical reactions . .

Mode of Action

It has been used in chemical reactions, particularly in the synthesis of heterodiene .

Biochemical Pathways

Oxazole derivatives have been reported to have a wide spectrum of biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

It has been used in chemical reactions, suggesting that it may have potential applications in the synthesis of other compounds .

Eigenschaften

IUPAC Name |

5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZAQRFVVJHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318284 | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxyoxazole | |

CAS RN |

15031-12-6 | |

| Record name | NSC328212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

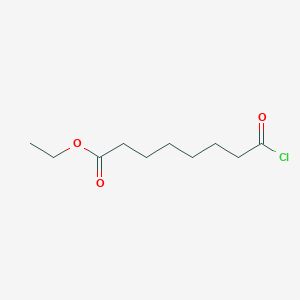

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to 5-ethoxyoxazole?

A: 5-Ethoxyoxazoles can be synthesized through various methods. One approach utilizes the aza-Wittig reaction of iminophosphoranes with acyl chlorides in the presence of triethylamine. [] Another method involves the base-induced intramolecular cyclization of α-ketoimidoyl chlorides. []

Q2: How does the structure of 5-ethoxyoxazole lend itself to Diels-Alder reactions?

A: 5-Ethoxyoxazoles act as excellent dienes in Diels-Alder reactions due to the electron-rich nature of the oxazole ring. This allows them to react with various dienophiles, including maleic anhydride and trifluoromethyl alkenes, providing access to substituted pyridine derivatives. [, , ]

Q3: Are there any regioselectivity trends observed in the Diels-Alder reactions of 5-ethoxyoxazoles?

A: Yes, studies on the Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole with asymmetrical dienophiles revealed a preference for the electron-withdrawing group to be introduced at the γ-position of the resulting pyridine nucleus. []

Q4: Can you elaborate on the cascade reaction of 5-ethoxyoxazoles with arynes?

A: Research has demonstrated a cascade reaction where 5-ethoxyoxazoles undergo a [4+2] cycloaddition with arynes. This is followed by retro-[4+2] cycloaddition, a second intermolecular [4+2] cycloaddition, and finally, hydrolytic ring cleavage to yield substituted tritylones. []

Q5: What are the significant applications of 5-ethoxyoxazole derivatives in organic synthesis?

A: 5-Ethoxyoxazole derivatives serve as vital building blocks for various heterocyclic systems. For instance, they are crucial in synthesizing polysubstituted 3-hydroxypyridines via hetero-Diels-Alder reactions with dienophiles in the presence of a catalyst like Nd(OTf)3. []

Q6: How are 5-ethoxyoxazoles employed in the synthesis of biologically relevant molecules?

A: These compounds play a key role in synthesizing complex natural products. One example is the synthesis of 3-methyl-6-(2′-hydroxyethyl)-7-formyl-1,8-diethoxyisoquinoline, a crucial synthon for the antitumor antibiotic fredericamycin A, which utilizes 4-methyl-5-ethoxyoxazole as a starting material. []

Q7: Can 5-ethoxyoxazole be used to synthesize Vitamin B6?

A: Yes, 5-ethoxyoxazole derivatives are central to a novel synthetic route for Vitamin B6. This involves the Diels-Alder reaction of 4-methyl-5-ethoxyoxazole, derived from alanine, with 2-n-propyl-4,7-dihydro-1,3-dioxepine, ultimately leading to pyridoxine. [, ]

Q8: What other heterocyclic systems can be accessed from 5-ethoxyoxazole?

A: 5-Ethoxyoxazoles are versatile precursors for diverse heterocycles. Reacting them with triphenylphosphine yields iminophosphoranes. These iminophosphoranes can undergo tandem aza-Wittig reactions with isocyanates or carbon disulfide to produce oxazolo[3,2-c]quinazolines. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.